molecular formula C20H17Cl2N3O2 B2657957 (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 1013241-72-9

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide

Cat. No.: B2657957
CAS No.: 1013241-72-9
M. Wt: 402.28
InChI Key: YGVSDSAVBOKBIB-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dichlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the Morpholinylphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-piperidin-4-ylphenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-pyrrolidin-4-ylphenyl)prop-2-enamide: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide may confer unique properties, such as increased solubility or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c21-18-3-1-2-14(19(18)22)12-15(13-23)20(26)24-16-4-6-17(7-5-16)25-8-10-27-11-9-25/h1-7,12H,8-11H2,(H,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSDSAVBOKBIB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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